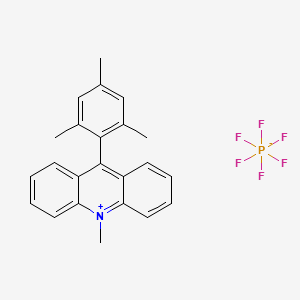

9-Mesityl-10-methylacridin-10-ium hexafluorophosphate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

9-Mesityl-10-methylacridin-10-ium hexafluorophosphate is an organic compound with the chemical formula C23H22F6NP . It appears as a white or off-white crystalline solid . The compound is soluble in organic solvents such as acetonitrile , dimethylformamide , and chloroform .

Synthesis Analysis

The compound is typically synthesized by reacting 9-mesityl-10-phenyl acridine with hexafluorophosphoric acid . For detailed preparation steps, reference relevant organic synthesis literature .

Molecular Structure Analysis

The molecular formula of This compound is C23H22F6NP . It consists of a mesityl group (3-methyl-2,4,6-triphenylphenyl) attached to an acridinium cation. The hexafluorophosphate anion balances the charge. The compound’s melting point is approximately 180-182°C .

Chemical Reactions Analysis

As a catalyst in organic synthesis, this compound participates in various organic reactions. Additionally, it is employed for the synthesis of dyes , fluorescent markers , and molecular probes .

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

1. Photoinduced Electron Transfer and Energy

The 9-mesityl-10-methylacridinium ion exhibits notable properties in photoinduced electron transfer. It produces an electron-transfer (ET) state with a significantly longer lifetime and higher energy compared to natural photosynthetic systems, making it a subject of interest in the study of energy transfer processes (Fukuzumi et al., 2004).

2. Photooxygenation Catalysis

This compound also acts as an efficient catalyst in type II photooxygenation reactions. It demonstrates the ability to facilitate singlet oxygen formation and electron-transfer reactions, a dual functionality that broadens its potential applications in photochemistry (Griesbeck & Cho, 2007).

3. Photochemical Stability

The photochemical stability of the 9-mesityl-10-methylacridinium cation is another area of research. It has been observed to decompose under continuous exposure to light, forming various by-products, which suggests a need for consideration of decomposition pathways in its applications (Benniston et al., 2009).

4. Photocatalytic Applications

It has been used as a photocatalyst in various chemical reactions, such as dithioacetalization or thioetherification of benzyl alcohols. The mechanism behind these photocatalytic reactions has been explored, highlighting its potential in organic synthesis (Pramanik et al., 2020).

5. DNA Interaction and Cleavage

Research has also focused on the interaction of this compound with DNA. Photoinduced electron transfer with DNA bases leads to the formation of DNA base radical cations and efficient DNA cleavage, which is significant for understanding DNA damage and repair mechanisms (Ohkubo et al., 2006).

6. Photocatalytic Oxygenation

The compound has shown efficacy in photocatalytic oxygenation processes. It initiates electron-transfer states upon photoexcitation, leading to the formation of various oxygenation products. This capability is particularly relevant in the field of green chemistry and environmental applications (Kotani et al., 2004).

Eigenschaften

IUPAC Name |

10-methyl-9-(2,4,6-trimethylphenyl)acridin-10-ium;hexafluorophosphate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N.F6P/c1-15-13-16(2)22(17(3)14-15)23-18-9-5-7-11-20(18)24(4)21-12-8-6-10-19(21)23;1-7(2,3,4,5)6/h5-14H,1-4H3;/q+1;-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZOVKULWDNOBBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C2=C3C=CC=CC3=[N+](C4=CC=CC=C42)C)C.F[P-](F)(F)(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22F6NP |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,5S)-3-benzyloxycarbonyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2844729.png)

![methyl 1-[4-(1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate](/img/structure/B2844736.png)

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2844742.png)

![2-[(3-Bromoimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B2844743.png)

![3-[3-(difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2844744.png)

![2-[(4,6-Dimethylpyrimidin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2844747.png)